molecular formula C18H12F2O2 B8553195 1,3-Bis(3-fluorophenoxy)benzene CAS No. 500577-27-5

1,3-Bis(3-fluorophenoxy)benzene

Cat. No. B8553195
M. Wt: 298.3 g/mol
InChI Key: VHICWQWFWJYIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(3-fluorophenoxy)benzene is a useful research compound. Its molecular formula is C18H12F2O2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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properties

CAS RN

500577-27-5

Product Name

1,3-Bis(3-fluorophenoxy)benzene

Molecular Formula

C18H12F2O2

Molecular Weight

298.3 g/mol

IUPAC Name

1,3-bis(3-fluorophenoxy)benzene

InChI

InChI=1S/C18H12F2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H

InChI Key

VHICWQWFWJYIPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)OC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 76.4 g (0.693 mole) of resorcinol, 382 g (3.34 mole) of m-difluorobenzene, 500 g (3.62 mole) of potassium carbonate and 1 liter of 1,3-dimethyl-2-imidazolidinone (abbreviated to DMI hereinafter) were placed in a 3-liter SUS autoclave, and the autoclave was closed. Then, the reaction vessel was purged with nitrogen, and the internal temperature was raised up to 220° C. with stirring. The contents in the reaction vessel were stirred for 20 hours under heating at 220° C. During the stirring, the internal pressure was not more than 0.7 MPa. The progress of the reaction was confirmed by high performance liquid chromatography (HPLC). The intermediate product, 3-(3fluorophenoxy)phenol almost disappeared at this time. After cooling to room temperature, the reaction mixture was filtered to separate a salt. To the resulting filtrate, 1 liter of toluene and 2 liters of water were added. Then, liquid separation was carried out to obtain an organic phase. The organic phase was washed with 1 liter of a 5% sodium hydroxide aqueous solution and then washed with 1 liter of water. The solvent and the starting difluorobenzene were distilled off under reduced pressure, and then quantitative determination was made by HPLC. As a result, the reaction yield of 1,3-bis(3-fluorophenoxy)benzene was 63%. The resulting crude compound was purified by vacuum distillation (bp 190° C./6.5 hPa) to obtain 109 g (0.365 mole, purity (HPLC): 99%, yield: 53%) of 1,3-bis(3-fluorophenoxy)benzene as a colorless oily product. The structure and the properties of the compound are as follows.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
382 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

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